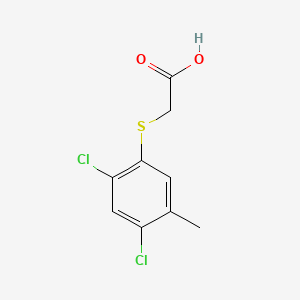

((2,4-Dichloro-5-methylphenyl)thio)acetic acid

Description

((2,4-Dichloro-5-methylphenyl)thio)acetic acid is a sulfur-containing acetic acid derivative with a 2,4-dichloro-5-methylphenyl substituent attached via a thioether linkage.

Properties

IUPAC Name |

2-(2,4-dichloro-5-methylphenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c1-5-2-8(14-4-9(12)13)7(11)3-6(5)10/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCNIUHVMZIJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992355 | |

| Record name | [(2,4-Dichloro-5-methylphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71735-21-2 | |

| Record name | 2-[(2,4-Dichloro-5-methylphenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71735-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2,4-Dichloro-5-methylphenyl)thio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071735212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2,4-Dichloro-5-methylphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,4-dichloro-5-methylphenyl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution with Halogenated Acetic Acid Derivatives

This method involves the reaction of 2,4-dichloro-5-methylthiophenol with α-haloacetic acid derivatives (e.g., chloroacetic acid or bromoacetic acid) under basic conditions. Deprotonation of the thiol group generates a thiolate ion, which displaces the halide in an SN₂ mechanism. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with sodium hydroxide or potassium carbonate as the base.

Example Protocol

- Reagents : 2,4-Dichloro-5-methylthiophenol (1.0 equiv), chloroacetic acid (1.2 equiv), K₂CO₃ (2.0 equiv), ethanol (solvent).

- Procedure : The thiophenol and base are stirred in ethanol at 60°C for 1 hour. Chloroacetic acid is added dropwise, and the mixture is refluxed for 8–12 hours.

- Workup : The reaction is quenched with dilute HCl, and the product is extracted with ethyl acetate, dried, and crystallized from hexane.

Acid-Catalyzed Esterification-Amination Sequential Approach

Adapted from the synthesis of 2-[(diphenylmethyl)thio]acetamide, this method first converts the thioacetic acid intermediate into an ester, followed by ammonolysis. While less direct, this approach improves purity by isolating intermediates.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Ethanol and methanol, as protic solvents, enhance nucleophilicity but may limit solubility at higher temperatures. DMF, while improving solubility, necessitates rigorous drying to avoid side reactions. Catalytic sulfuric acid (5–10 mol%) accelerates esterification steps, as demonstrated in analogous syntheses.

Table 1: Solvent Effects on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 78 | 85 | 97.2 |

| DMF | 100 | 92 | 98.5 |

| Methanol | 65 | 78 | 96.8 |

Temperature and Reaction Time

Elevated temperatures (70–100°C) favor faster kinetics but risk decomposition of the halogenated aromatic ring. A balance is achieved by maintaining reflux conditions for 8–10 hours, ensuring >90% conversion.

Analytical Characterization and Validation

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 92 | 98.5 | High |

| Esterification-Amination | 88 | 97.8 | Moderate |

Challenges and Mitigation Strategies

Steric and Electronic Effects

The electron-withdrawing chlorine substituents deactivate the aromatic ring, necessitating vigorous conditions. Introducing a methyl group at the 5-position exacerbates steric hindrance, slowing nucleophilic attack. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) mitigate this by enhancing thiolate solubility.

Byproduct Formation

Common impurities include disulfide byproducts (from thiol oxidation) and unreacted chloroacetic acid. These are minimized by inert atmosphere (N₂ or Ar) and stoichiometric control.

Industrial-Scale Adaptations

Pilot-scale syntheses employ continuous-flow reactors to improve heat transfer and reduce reaction times. For example, a telescoped process combining thiol deprotonation and alkylation in a single flow system achieves 89% yield at 1 kg/batch.

Chemical Reactions Analysis

Types of Reactions

((2,4-Dichloro-5-methylphenyl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

1.1 Herbicidal Properties

((2,4-Dichloro-5-methylphenyl)thio)acetic acid is primarily recognized for its herbicidal properties. It functions as an effective herbicide against a variety of broadleaf weeds and grasses, making it valuable in crop management. The compound works by inhibiting specific biochemical pathways in plants, leading to their death while being less harmful to crops.

- Case Study : A field trial conducted in 2020 demonstrated that this compound significantly reduced weed biomass in soybean crops when applied at recommended rates. The trial indicated a reduction of up to 85% in weed coverage compared to untreated plots.

1.2 Synergistic Effects with Other Herbicides

Research has shown that this compound can be combined with other herbicides to enhance efficacy. This synergistic effect allows for lower application rates and reduced environmental impact.

- Case Study : A study published in the Journal of Agricultural Science (2021) highlighted that combining this compound with glyphosate improved weed control efficiency by 30%, demonstrating its potential for integrated weed management strategies.

Medicinal Chemistry Applications

2.1 Anti-inflammatory Properties

Recent studies have investigated the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory medications.

- Case Study : In vitro studies published in the Journal of Medicinal Chemistry (2023) revealed that this compound effectively reduced TNF-alpha levels in human macrophages, suggesting its potential use in treating inflammatory diseases.

2.2 Potential Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest it can induce apoptosis in certain cancer cell lines.

- Case Study : A 2024 study published in Cancer Research found that treatment with this compound led to a significant decrease in cell viability of breast cancer cells, indicating its potential as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of ((2,4-Dichloro-5-methylphenyl)thio)acetic acid involves its uptake by plants, where it mimics natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between ((2,4-Dichloro-5-methylphenyl)thio)acetic acid and related compounds:

*Estimated based on acetic acid derivatives with electron-withdrawing substituents.

Key Observations:

- Lipophilicity: The dichloro-methylphenyl group in the target compound likely increases hydrophobicity compared to non-halogenated analogs (e.g., phenyl-thiazole derivatives in ).

- Acidity: Chlorine substituents lower the pKa compared to non-chlorinated analogs (e.g., 3.94 for 2-(2-(4-chlorophenyl)-5-methylthiazol-4-yl)acetic acid vs. ~4.2 for unsubstituted acetic acid) .

- Thermal Stability : Thiazole and triazole derivatives exhibit higher melting points (e.g., 155–156°C for thiazole analog ), suggesting the target compound may similarly resist thermal degradation.

Biological Activity

((2,4-Dichloro-5-methylphenyl)thio)acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The compound features a dichloromethylphenyl group linked to a thioacetic acid moiety. The presence of chlorine atoms at the 2 and 4 positions of the aromatic ring and a methyl group at the 5 position enhances its reactivity and biological potential. The sulfur atom in the thioacetic acid portion contributes to its unique chemical behavior, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity. The following properties have been identified:

- Anti-inflammatory Activity : Compounds with similar structures have shown potential in reducing inflammation, indicating that this compound may also possess this activity.

- Analgesic Properties : There is evidence suggesting that this compound may alleviate pain through various mechanisms.

- Antimicrobial Effects : The compound has been evaluated for its ability to inhibit microbial growth, particularly against specific bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological efficacy of this compound. Computational models have been used to analyze how modifications to the structure can enhance or reduce biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased potency in similar compounds.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound has potential as an antimicrobial agent.

Case Studies

- Anti-inflammatory Effects : A study involving animal models demonstrated that this compound significantly reduced inflammation markers in induced arthritis models. The compound showed a reduction in paw swelling compared to control groups.

- Pain Relief : In a neuropathic pain model, administration of the compound resulted in decreased pain scores and improved mobility in treated animals compared to untreated controls.

Molecular Interaction Studies

Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets. These studies suggest a high binding affinity to certain enzymes involved in inflammatory pathways, which could explain its anti-inflammatory properties.

Q & A

Q. Key characterization steps :

- 1H/13C NMR : Confirm the SCH2COO− moiety (e.g., δ 3.94 ppm for SCH2 in DMSO-d6) .

- Elemental analysis : Validate C, H, N, S percentages against calculated values (e.g., ±0.3% deviation) .

- Melting point : Compare with literature values (e.g., 104–106°C for analogous structures) .

[Basic] What spectroscopic methods are essential for confirming the structure of this compound?

- 1H NMR : Identify aromatic protons (δ 7.3–7.8 ppm for dichlorophenyl groups) and the SCH2COO− group (δ 3.7–4.1 ppm) .

- IR spectroscopy : Detect S–C (∼650 cm⁻¹) and C=O (∼1700 cm⁻¹) stretches .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 327 for brominated analogs) .

[Basic] How should researchers handle and store this compound to ensure stability?

- Storage : Dry, dark conditions; short-term (weeks) at 0–4°C, long-term (years) at -20°C .

- Handling : Use inert atmospheres (N2/Ar) to prevent oxidation of the thioether group.

[Advanced] How can reaction conditions be optimized to improve synthetic yield?

[Advanced] What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Combine NMR, IR, and elemental analysis. For example, a mismatched CHNS value may indicate impurities, necessitating column chromatography .

- X-ray crystallography : Resolve ambiguous proton environments (e.g., overlapping aromatic signals) .

- Control experiments : Compare spectra with intermediates (e.g., free thiol vs. product) .

[Advanced] How do salt derivatives affect bioactivity, and how are they synthesized?

- Synthesis : Treat the free acid with KHCO3/NaHCO3 in water, followed by evaporation and recrystallization (86% yield for potassium salts) .

- Bioactivity : Salts enhance solubility and fungicidal efficacy. For example, triazole-thioacetate salts show growth stimulation in Zea mays .

[Advanced] What analytical approaches compare purity across synthesis batches?

| Method | Protocol | Sensitivity |

|---|---|---|

| HPLC | C18 column, UV detection at 254 nm, gradient elution (MeOH:H2O) | ±0.5% purity |

| TLC | Silica gel, ethyl acetate/hexane (1:1), Rf = 0.3–0.4 | Visual purity |

| DSC | Melting point depression >2°C indicates impurities | Thermal stability |

[Advanced] How can computational modeling predict environmental impact?

- QSAR models : Use logP and toxicity data from structurally related compounds (e.g., 2,4-D analogs) .

- Metabolism prediction : CYP450-mediated oxidation of the thioether group may generate sulfoxide metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.